2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine
Overview
Description
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine is a heterocyclic compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol This compound is characterized by a pyrazolo[4,3-C]pyridine core structure, which is a fused bicyclic system containing both pyrazole and pyridine rings
Mechanism of Action
Target of Action
It’s known that similar compounds have shown inhibitory effects on certain enzymes and receptors, which could suggest potential targets .
Biochemical Pathways
Similar compounds have been found to influence various cellular processes, suggesting that this compound may also interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (13718 g/mol) and other physical properties such as boiling point (272℃), density (127 g/cm³), and flash point (119℃) suggest that it may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown antiproliferative activity against certain cancer cell lines, suggesting that this compound may also have potential therapeutic effects .
Action Environment
The compound’s storage temperature (2-8°c) suggests that it may be sensitive to temperature changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine to form an intermediate, which is then subjected to Suzuki cross-coupling reactions with various boronic acids . The reaction conditions often include the use of bases such as sodium bicarbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in alkylated or acylated derivatives of the original compound.
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiproliferative agent against cancer cell lines such as K562, MV4-11, and MCF-7. The compound has shown promising results in inducing apoptosis and inhibiting cell proliferation.
Material Science: The unique structural properties of this compound make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biological studies to understand the interactions between small molecules and biological targets.
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-C]pyridines: These compounds share a similar core structure but differ in the substituents attached to the pyrazole and pyridine rings.
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-B]pyridine: This compound has a similar structure but with a different arrangement of the nitrogen atoms in the bicyclic system.
Uniqueness
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine is unique due to its specific substitution pattern and the resulting chemical and biological properties
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-5-6-4-8-3-2-7(6)9-10/h5,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFVJRYQSXKFJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CNCCC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579311 | |
Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100501-59-5 | |
Record name | 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100501-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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